3-Undecanoylpyridine
Description
3-Undecanoylpyridine is a pyridine derivative featuring an undecanoyl group (an 11-carbon acyl chain) attached to the pyridine ring at the 3-position. Pyridine derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their electronic properties and ability to participate in hydrogen bonding and π-π interactions . The absence of direct structural or synthetic data in the provided literature limits a comprehensive profile, necessitating comparisons with structurally related pyridine derivatives.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
1-pyridin-3-ylundecan-1-one |
InChI |
InChI=1S/C16H25NO/c1-2-3-4-5-6-7-8-9-12-16(18)15-11-10-13-17-14-15/h10-11,13-14H,2-9,12H2,1H3 |
InChI Key |
GHEIMKMMGTYNPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyridine Derivatives
*Estimated values based on analogous compounds.
†Predicted using EPI Suite or analogous data.
‡Experimental data from .
Key Observations:
- Lipophilicity (Log Kow): The undecanoyl group in this compound likely increases Log Kow compared to shorter-chain derivatives like 3-acetylpyridine (Log Kow 0.49) . A similar trend is seen in 4-decylpyridine (Log Kow ~6.8), where a C10 alkyl chain enhances hydrophobicity .
- Water Solubility: Long-chain acyl/alkyl substituents reduce water solubility. For example, hendecanoic acid (C11-COOH) has a solubility of 21.39 mg/L, while 3-acetylpyridine, with a smaller substituent, is highly soluble .
Toxicity and Stability
- Reactivity: Acylated pyridines (e.g., this compound) may exhibit stability under standard conditions, akin to 2-(3-pentenyl)pyridine, which is reported as stable under recommended storage .
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